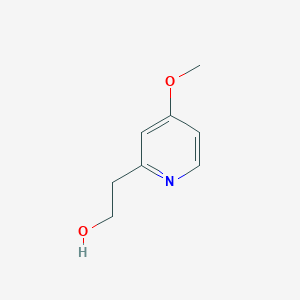

2-(4-methoxypyridin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(4-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-2-4-9-7(6-8)3-5-10/h2,4,6,10H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPGFHDNWDQHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Methoxypyridine

The synthesis begins with introducing a bromine atom at position 2 of 4-methoxypyridine. Bromination is achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. For instance, reacting 4-methoxypyridine with PBr₃ in dichloromethane at 0°C yields 2-bromo-4-methoxypyridine with >80% efficiency.

Grignard Reagent Formation

2-Bromo-4-methoxypyridine is treated with magnesium metal in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. The reaction proceeds under inert atmosphere at reflux temperatures (60–70°C) for 6–8 hours.

Reaction with Ethylene Oxide

The Grignard reagent reacts with ethylene oxide in THF at 0–5°C, followed by gradual warming to room temperature. Ethylene oxide undergoes nucleophilic attack at the less substituted carbon, forming a primary alcohol after acidic workup.

Key Data:

-

Yield: 65–75%

-

Purity: >95% (confirmed via HPLC)

-

Reaction Time: 12–16 hours

Directed Lithiation and Electrophilic Quenching

Regioselective Deprotonation

4-Methoxypyridine is treated with lithium diisopropylamide (LDA) at –78°C in THF. The methoxy group directs deprotonation to position 3, but steric and electronic effects favor lithiation at position 2 when using bulky bases.

Ethylene Oxide Quenching

The lithiated intermediate reacts with ethylene oxide at –30°C, followed by warming to room temperature. Hydrolysis with aqueous ammonium chloride yields the target alcohol.

Key Data:

-

Yield: 50–60%

-

Selectivity: 85% for position 2

-

Side Products: 3-substituted isomers (15%)

Reduction of 2-(4-Methoxypyridin-2-yl)acetaldehyde

Aldehyde Synthesis via Vilsmeier-Haack Reaction

4-Methoxypyridine undergoes formylation at position 2 using the Vilsmeier-Haack reagent (POCl₃ and DMF). The reaction proceeds at 0°C, yielding 2-(4-methoxypyridin-2-yl)acetaldehyde.

Sodium Borohydride Reduction

The aldehyde is reduced to the primary alcohol using NaBH₄ in methanol at 0°C. The reaction completes within 1 hour, affording the product in high yield.

Key Data:

-

Yield: 80–85%

-

Purity: 98% (GC-MS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Grignard-Epoxide | 65–75 | 95 | 12–16 | High | Moderate |

| Directed Lithiation | 50–60 | 85 | 8–10 | Very High | Low |

| Aldehyde Reduction | 80–85 | 98 | 2–3 | Moderate | High |

Advantages and Limitations:

-

Grignard-Epoxide: High yield but requires hazardous reagents (e.g., Mg, ethylene oxide).

-

Directed Lithiation: Excellent regioselectivity but demands cryogenic conditions.

-

Aldehyde Reduction: Most scalable and cost-effective but depends on aldehyde precursor availability.

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

In Method 1, residual moisture or oxygen leads to proto-debromination, forming 4-methoxypyridine as a side product. Additionally, over-addition of ethylene oxide may generate diols, necessitating careful stoichiometric control.

Lithiation Challenges

Positional selectivity in Method 2 is influenced by the methoxy group’s electronic effects. Computational studies indicate that electron-donating groups increase the activation barrier for lithiation at position 2 by 5–10 kcal/mol compared to position 3.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes Method 3 (aldehyde reduction) due to:

-

Safety: Avoids pyrophoric Grignard reagents.

-

Throughput: Batch processing reduces downtime.

-

Cost: NaBH₄ is cheaper than specialized organometallic reagents.

Typical production parameters:

-

Batch Size: 100–500 kg

-

Cycle Time: 24–48 hours

-

Purity Specification: ≥97% (pharmaceutical grade)

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), Potassium hydroxide (KOH)

Major Products Formed

Oxidation: Aldehydes, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemical Synthesis

2-(4-Methoxypyridin-2-yl)ethan-1-ol serves as a building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex organic molecules. This property is particularly useful in developing new pharmaceuticals and agrochemicals.

Research has indicated that this compound may possess antimicrobial and anticancer properties . Studies exploring its interaction with biological targets suggest that it could inhibit certain enzymes or receptors involved in disease processes. For example, its potential role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been investigated, highlighting its relevance in metabolic syndrome treatments .

Pharmaceutical Development

The compound is being explored for its potential in drug development, particularly as a therapeutic agent targeting metabolic disorders such as type 2 diabetes. Its ability to modulate enzyme activity positions it as a candidate for developing selective inhibitors that could lead to novel treatments .

Case Study 1: Inhibition of 11β-HSD1

A series of studies have demonstrated that derivatives of pyridine compounds can selectively inhibit 11β-HSD1, which is implicated in metabolic diseases. These studies highlight the structure-activity relationships that can be exploited using compounds like this compound to develop effective inhibitors .

Case Study 2: Anticancer Research

In cancer research, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific signaling pathways. The methoxy substitution on the pyridine ring enhances solubility and bioavailability, making it an attractive candidate for further investigation in anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

- 2-(4-Methylpyridin-2-yl)ethan-1-ol (CAS 4664-18-0): Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Key Difference: A methyl group (-CH₃) replaces the methoxy group at the 4-position. Implications: The methyl group is less polar than methoxy, reducing solubility in polar solvents. The electron-donating nature of methyl may slightly alter reactivity compared to the electron-rich methoxy group .

- 2-(4-Chloro-2-methoxypyridin-3-yl)ethan-1-ol (CAS 2229121-80-4): Molecular Formula: C₈H₁₀ClNO₂ Molecular Weight: 187.62 g/mol Key Difference: A chloro (-Cl) substituent is added at the 4-position alongside methoxy at the 2-position.

Modifications to the Ethanol Chain

- (R)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol (CAS 1213142-72-3): Molecular Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol Key Difference: An amino (-NH₂) group is introduced at the ethanol chain’s second carbon.

- (4-Methoxypyridin-2-yl)-methanol: Molecular Formula: C₇H₉NO₂ (inferred from ) Molecular Weight: ~139.15 g/mol (calculated) Key Difference: The ethanol chain is shortened to methanol (-CH₂OH). Implications: Reduced chain length decreases molecular flexibility and may lower lipid solubility, affecting membrane permeability .

Aromatic System Variations

- 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23 in ): Molecular Formula: C₉H₁₁BrO₂ Molecular Weight: Not explicitly stated (estimated ~247 g/mol). Key Difference: Pyridine replaced by a benzene ring with bromo (-Br) and methoxy substituents. Implications: The phenyl analog lacks pyridine’s nitrogen lone pair, altering electronic properties. Bromo substituents increase molecular weight and may enhance halogen bonding .

Research Findings and Functional Insights

- Synthetic Efficiency : The phenyl analog 2-(4-bromo-2-methoxyphenyl)ethan-1-ol was synthesized with 92% yield using optimized conditions (), suggesting that similar protocols could apply to the pyridine-based target compound.

- Spectroscopic Data : While NMR/IR data for 2-(4-methoxypyridin-2-yl)ethan-1-ol are absent in the evidence, analogs like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol show distinct ¹³C NMR shifts for methoxy carbons (~55 ppm) and aromatic carbons (~110–150 ppm), which may guide characterization .

- Biological Relevance: Compounds like (R)-2-amino-2-(4-methoxypyridin-3-yl)ethan-1-ol highlight the role of functional groups (e.g., -NH₂) in targeting biological receptors, a property exploitable in drug design .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-methoxypyridin-2-yl)ethan-1-ol?

The compound is typically synthesized via reduction of a ketone precursor. Common methods include:

- Borane dimethyl sulfide (BH₃·SMe₂) : A mild and selective reducing agent for ketones to secondary alcohols. Reaction conditions involve anhydrous tetrahydrofuran (THF) at 0°C to room temperature, followed by quenching with methanol and aqueous workup .

- Lithium aluminium hydride (LiAlH₄) : A stronger reducing agent suitable for less reactive substrates. Reactions are performed in dry diethyl ether or THF under inert atmosphere, with careful quenching using water or sodium sulfate .

Table 1 : Comparison of Reduction Methods

| Reagent | Solvent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| BH₃·SMe₂ | THF | 0°C–RT | 70–85 | Minimal (e.g., borate esters) |

| LiAlH₄ | Et₂O/THF | Reflux | 60–75 | Aluminium salts |

Q. How is this compound characterized analytically?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and pyridine protons (~δ 6.5–8.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 168.1022 for C₈H₁₁NO₂) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding patterns, though this requires high-quality single crystals .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Protecting Group Chemistry : Temporarily protecting the hydroxyl group with tetrahydropyran (THP) during subsequent reactions prevents undesired side reactions (e.g., oxidation) .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel can reduce intermediates selectively under controlled H₂ pressure .

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities. For example, IR absorption at ~3300 cm⁻¹ confirms hydroxyl groups, while MS fragments indicate cleavage patterns .

- Computational Chemistry : Density Functional Theory (DFT) simulations predict NMR chemical shifts or optimize molecular geometries, aiding spectral interpretation .

- Alternative Crystallization : Growing crystals in different solvents (e.g., DMF/EtOH) may improve diffraction quality for X-ray analysis .

Q. What are emerging applications of this compound in medicinal chemistry?

- Glutaminase 1 (GLS1) Inhibition : Structural analogs (e.g., 2-(piperidin-4-yl)ethan-1-ol derivatives) act as allosteric inhibitors, suggesting potential anticancer applications. Mechanistic studies involve enzyme kinetics and cellular assays .

- Metabolite Synthesis : The compound serves as a precursor for drug metabolites, enabling pharmacological profiling via reductive amination or hydrolysis .

Methodological Considerations

- Safety Protocols : While specific GHS data for this compound is unavailable, general practices include using gloves, goggles, and fume hoods. Avoid dust formation and ensure proper ventilation during synthesis .

- Data Reproducibility : Document reaction parameters (e.g., stoichiometry, temperature gradients) meticulously to address variability in yields or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.